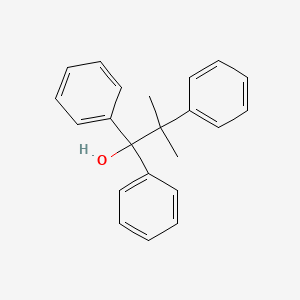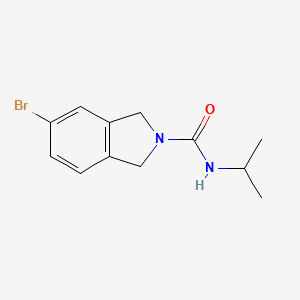
5-Bromo-N-isopropylisoindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide typically involves the bromination of an isoindole precursor followed by the introduction of the carboxamide group. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) for bromination and isopropylamine for the carboxamide formation. The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromine or carboxamide groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
- 5-Fluoro-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
- 5-Iodo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
Uniqueness
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
5-bromo-N-propan-2-yl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O/c1-8(2)14-12(16)15-6-9-3-4-11(13)5-10(9)7-15/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
InChI Key |
XFNHBPWAJVGPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



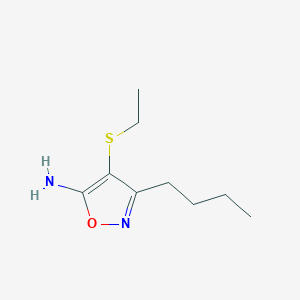

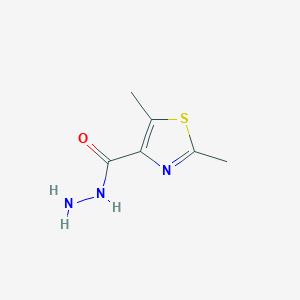
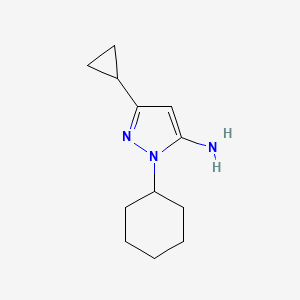
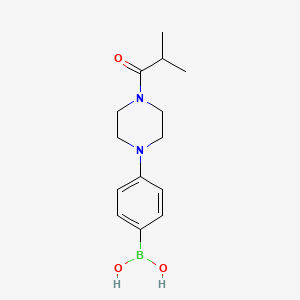
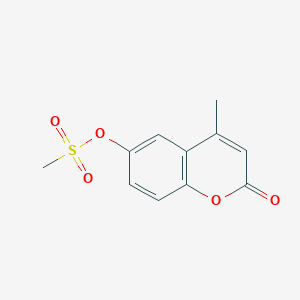
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
